molecular formula C12H19ClN2O B1376547 (1-Benzylpiperazin-2-yl)methanol hydrochloride CAS No. 1588441-10-4

(1-Benzylpiperazin-2-yl)methanol hydrochloride

Cat. No.: B1376547
CAS No.: 1588441-10-4
M. Wt: 242.74 g/mol
InChI Key: OCYNUIPPLSAZDF-UHFFFAOYSA-N
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Description

(1-Benzylpiperazin-2-yl)methanol hydrochloride: is a chemical compound with the molecular formula C12H18N2O.ClH . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylpiperazin-2-yl)methanol hydrochloride typically involves the reaction of benzyl chloride with piperazine, followed by the reduction of the resulting N-benzylpiperazine with a suitable reducing agent such as sodium borohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-Benzylpiperazin-2-yl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzylpiperazinone.

    Reduction: Formation of benzylpiperazine derivatives.

    Substitution: Formation of various substituted piperazines.

Scientific Research Applications

Chemistry: (1-Benzylpiperazin-2-yl)methanol hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new chemical entities.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is often used in assays to investigate enzyme interactions and receptor binding.

Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system. It is being explored for its potential use in treating neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (1-Benzylpiperazin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is known to influence neurotransmitter systems in the brain.

Comparison with Similar Compounds

    Benzylpiperazine (BZP): A stimulant with effects similar to amphetamines.

    1-(3-Chlorophenyl)piperazine (mCPP): A psychoactive compound used in research.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often used in combination with BZP.

Uniqueness: (1-Benzylpiperazin-2-yl)methanol hydrochloride is unique due to its specific structural features and the presence of a hydroxyl group, which allows for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(1-benzylpiperazin-2-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.ClH/c15-10-12-8-13-6-7-14(12)9-11-4-2-1-3-5-11;/h1-5,12-13,15H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYNUIPPLSAZDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CO)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-10-4
Record name 2-Piperazinemethanol, 1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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